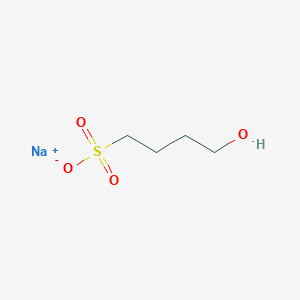

sodium;4-hydroxybutane-1-sulfonate

CAS No.:

Cat. No.: VC13359814

Molecular Formula: C4H9NaO4S

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9NaO4S |

|---|---|

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | sodium;4-hydroxybutane-1-sulfonate |

| Standard InChI | InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |

| Standard InChI Key | GEDBQJUJNQVBHE-UHFFFAOYSA-M |

| Isomeric SMILES | C(CCS(=O)(=O)[O-])CO.[Na+] |

| Canonical SMILES | C(CCS(=O)(=O)[O-])CO.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Sodium 4-hydroxybutane-1-sulfonate possesses a molecular weight of 176.18 g/mol and adopts a crystalline structure in its solid state. The compound’s backbone consists of a four-carbon chain with a hydroxyl group at the fourth position and a sulfonate group at the first position, stabilized by ionic interaction with a sodium counterion. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>4</sub>H<sub>9</sub>NaO<sub>4</sub>S |

| Molecular Weight | 176.18 g/mol |

| Solubility | Highly soluble in water |

| Melting Point | 170–174°C (decomposes) |

The sulfonate group confers strong hydrophilicity, making the compound highly soluble in aqueous media, while the hydroxyl group enables participation in hydrogen bonding and esterification reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of sodium 4-hydroxybutane-1-sulfonate typically begins with 4-chlorobutan-1-ol, which undergoes sulfonation via reaction with sodium sulfite in an alcoholic solvent. The process involves three key steps:

-

Sulfonation: 4-Chlorobutan-1-ol reacts with sodium sulfite under reflux conditions to form the sodium salt of 4-hydroxybutane-1-sulfonic acid.

-

Acidification: Treatment with hydrochloric acid converts the sodium salt to the free sulfonic acid.

-

Neutralization: The free acid is neutralized with sodium hydroxide to yield the final product .

This method achieves yields exceeding 85% under optimized conditions, with purity levels suitable for industrial applications .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency. Key parameters include:

-

Temperature: 80–100°C to accelerate sulfonation while minimizing side reactions.

-

Solvent Selection: Alcohols such as ethanol or isopropanol improve reaction kinetics and product solubility.

-

Purification: Crystallization from aqueous-alcoholic mixtures removes residual salts and byproducts .

Chemical Reactivity and Functional Mechanisms

The compound’s reactivity is governed by its sulfonate and hydroxyl functional groups:

Nucleophilic Substitution

The sulfonate group acts as a leaving group in nucleophilic substitution reactions, enabling the synthesis of sulfonated derivatives. For example, reaction with alkyl halides yields sulfonated ethers, which are valuable in detergent formulations .

Esterification and Cyclization

Under acidic conditions, the hydroxyl group participates in esterification with carboxylic acids. Notably, dehydration of 4-hydroxybutane-1-sulfonic acid at elevated temperatures (130–165°C) and reduced pressure (1–8 mmHg) produces 1,4-butane sultone, a six-membered cyclic sulfonate ester used in polymer chemistry .

Stabilization of Biomolecules

In biochemical applications, the sulfonate group stabilizes proteins and enzymes via ionic interactions, while the hydroxyl group forms hydrogen bonds with water, enhancing solubility in buffered solutions .

Applications in Science and Industry

Pharmaceutical Intermediate

Sodium 4-hydroxybutane-1-sulfonate is a precursor to 1,4-butane sultone, which is employed in the sulfoalkylation of drug candidates to improve water solubility. For instance, sulfobutyl ether-β-cyclodextrin (SBE-β-CD), a common excipient in injectable formulations, is synthesized using this intermediate .

Surfactant Production

The compound’s amphiphilic nature makes it ideal for anionic surfactants. Reaction with long-chain alkyl halides produces sulfonated surfactants used in detergents and emulsifiers .

Biochemical Research

As a buffering agent, it maintains pH stability in electrophoresis and chromatography, particularly in separations involving proteins and nucleic acids .

Comparison with Related Sulfonates

Compared to sodium 4-methylcyclohexane-1-sulfonate, the linear alkyl chain of sodium 4-hydroxybutane-1-sulfonate enhances flexibility and solubility, making it more suitable for aqueous reactions. Unlike aromatic sulfonates, it lacks conjugated π-systems, reducing its potential for bioaccumulation .

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume